PARP-1 Inhibitory Potency: 5-Methoxy Derivative vs. TIQ-A and 5-Hydroxy Analog
In a direct head-to-head in vitro PARP-1 enzyme activity assay, the 5-methoxy derivative of thieno[2,3-c]isoquinolin-5-one (TIQ-A) demonstrated an IC50 of 0.21 ± 0.12 µM, which is approximately 2.1-fold more potent than the parent TIQ-A scaffold (IC50 = 0.45 ± 0.1 µM) and 1.9-fold more potent than the 5-hydroxy analog (IC50 = 0.39 ± 0.19 µM) [1].
| Evidence Dimension | PARP-1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 0.21 ± 0.12 µM |
| Comparator Or Baseline | TIQ-A (thieno[2,3-c]isoquinolin-5-one): 0.45 ± 0.1 µM; 5-Hydroxy TIQ-A derivative: 0.39 ± 0.19 µM |
| Quantified Difference | 2.1-fold more potent than TIQ-A; 1.9-fold more potent than 5-hydroxy analog |
| Conditions | In vitro PARP-1 enzyme activity assay |
Why This Matters
Superior potency allows for lower working concentrations in cellular assays, reducing off-target effects and improving assay windows.
- [1] Chiarugi A, Meli E, Calvani M, Picca R, Baronti R, Camaioni E, Costantino G, Marinozzi M, Pellegrini-Giampietro DE, Pellicciari R, Moroni F. Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia. J Pharmacol Exp Ther. 2003 Jun;305(3):943-9. View Source
